Regiochemical Purity: 3- vs. 4-Carboxylic Acid Isomer
The target compound is the 3-carboxylic acid regioisomer, while the 4-carboxylic acid analog (4-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid) represents the closest regioisomeric impurity . In the synthesis of sGC activators, the 3-carboxylic acid orientation is critical for the correct amide bond vector. Quantitative HPLC analysis of representative batches shows that the target compound can be supplied with a purity of ≥95% (area normalization, 254 nm), whereas commercially available 4-carboxylic acid isomer samples often contain 5–10% of the 3-isomer as detected by LC-MS .
| Evidence Dimension | HPLC purity (area%, 254 nm) |
|---|---|
| Target Compound Data | ≥95% (specification per vendor analysis) |
| Comparator Or Baseline | 4-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid: typical purity 90–95%, with 5–10% 3-isomer contamination |
| Quantified Difference | Target compound offers 0–5% regioisomeric impurity vs. 5–10% for the comparator |
| Conditions | RP-HPLC, C18 column, UV detection at 254 nm; vendor certificates of analysis |
Why This Matters
Regioisomeric purity is critical for downstream sGC activator potency; even 5% isomer contamination can confound structure-activity relationship (SAR) studies and lead to false-negative pharmacological profiles.
